molecular formula C11H22N2O3 B13889341 tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate

tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate

Cat. No.: B13889341
M. Wt: 230.30 g/mol
InChI Key: YZAVHXISGAJTSH-DJLDLDEBSA-N
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Description

tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is a chiral cyclohexane-derived carbamate featuring both amino (-NH2) and hydroxyl (-OH) substituents on its six-membered ring. The stereochemistry (1R,3S,5R) confers a distinct three-dimensional conformation, critical for its interactions in synthetic or biological systems.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1

InChI Key

YZAVHXISGAJTSH-DJLDLDEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H](C1)O)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC(C1)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Reported Synthetic Routes

Route via Chiral Cyclohexanol Derivatives and Boc Protection

One common approach uses a chiral cyclohexanol intermediate bearing the amino group at position 3 and the hydroxy group at position 5. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the tert-butyl carbamate.

Typical reaction conditions:

Step Reagents/Conditions Notes
Amino group protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature Protects amino group as Boc-carbamate
Purification Extraction, chromatography or crystallization Yields pure tert-butyl carbamate derivative

This method is widely used due to the mild conditions preserving stereochemistry and functional groups.

Stereoselective Aminohydroxylation of Cyclohexene Derivatives

An alternative method involves stereoselective aminohydroxylation of cyclohexene precursors to introduce amino and hydroxy groups simultaneously with defined stereochemistry, followed by Boc protection.

  • Aminohydroxylation reagents: Osmium tetroxide (OsO4) or other catalytic systems.
  • Amino source: Hydroxylamine derivatives or azides reduced post reaction.
  • Boc protection as above.

This method allows direct installation of functional groups but requires careful control of reaction conditions to maintain stereoselectivity.

Reduction of Nitro or Azido Precursors

Starting from nitro- or azido-substituted cyclohexanol derivatives, reduction to the corresponding amine followed by Boc protection is another route.

  • Reduction reagents: Hydrogenation (H2, Pd/C) or chemical reductants (SnCl2, Fe/HCl).
  • Boc protection as described.

This approach is useful when amino group introduction is challenging by direct substitution.

Detailed Experimental Procedures from Literature

Boc Protection of (1R,3S,5R)-3-amino-5-hydroxy-cyclohexanol

A representative procedure adapted from synthetic patents and literature:

Step Procedure
1 Dissolve (1R,3S,5R)-3-amino-5-hydroxy-cyclohexanol in dry dichloromethane under inert atmosphere.
2 Cool the solution to 0°C using an ice bath.
3 Add triethylamine (1.2 equivalents) slowly to the stirred solution.
4 Add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) dropwise over 10-15 minutes.
5 Stir the reaction mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for additional 12 hours.
6 Quench reaction with water, extract organic layer, wash with brine, dry over anhydrous sodium sulfate.
7 Concentrate under reduced pressure and purify by silica gel chromatography (eluent: hexane/ethyl acetate).
8 Characterize product by NMR, IR, and MS confirming Boc protection and stereochemistry retention.

Yield: Typically 80-90%.

Stereoselective Aminohydroxylation Followed by Boc Protection

From advanced synthetic methods:

Step Procedure
1 Subject cyclohexene derivative to aminohydroxylation using catalytic OsO4 and a nitrogen source (e.g., hydroxylamine-O-sulfonic acid).
2 Isolate the aminohydroxycyclohexane intermediate with desired stereochemistry.
3 Protect the amino group with Boc2O under standard conditions as above.
4 Purify and characterize as in 3.1.

Yield: Variable, typically 60-75%, depending on stereoselectivity.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Stereochemical Control
Direct Boc Protection of Aminocyclohexanol Mild conditions, high yield, straightforward Requires chiral amino alcohol precursor 80-90% High (if starting material is chiral)
Stereoselective Aminohydroxylation + Boc Protection Simultaneous introduction of amino and hydroxy groups Requires toxic OsO4 catalyst, moderate yield 60-75% Moderate to high (catalyst dependent)
Reduction of Nitro/Azido Precursors + Boc Protection Access from nitro/azido precursors, versatile Additional reduction step, potential side reactions 70-85% High (if reduction is stereospecific)

Research Findings and Notes

  • The stereochemistry (1R,3S,5R) is critical for biological activity and must be preserved throughout synthesis.
  • Boc protection is preferred for amino group protection due to its stability and ease of removal.
  • Solvent choice (e.g., dichloromethane) and temperature control are essential to avoid racemization.
  • Purification by chromatography ensures removal of unreacted starting materials and side products.
  • Analytical techniques such as NMR (including chiral shift reagents), IR spectroscopy, and mass spectrometry are used to confirm structure and stereochemistry.
  • Patent literature (e.g., IL293088A, US20130274243A1) provides detailed synthetic routes and conditions relevant to this compound and related derivatives, confirming the utility of Boc protection strategies and stereoselective functionalization.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, this compound is used as an intermediate in the synthesis of drugs.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate (CAS 365998-36-3)

  • Structure: Cyclohexyl ring with amino and dimethylcarbamoyl (-N(C=O)(CH3)2) groups.
  • Properties : Molecular formula C14H27N3O3, molecular weight 285.383 g/mol, boiling point 434.4±45.0°C .
  • The absence of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility .

Cyclopentyl Carbamate Derivatives

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS 1330069-67-4)

  • Structure : Cyclopentyl ring with a single hydroxyl substituent.
  • Properties: Molecular formula C10H19NO3 (estimated), smaller ring size increases ring strain but enhances conformational rigidity .
  • However, the lack of an amino group limits its utility in reactions requiring bifunctional intermediates .

Piperidine and Azabicyclo Carbamates

tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate (CAS 1203651-07-3)

  • Structure : Piperidine ring (six-membered, one nitrogen) with a methyl substituent.
  • Properties : Basic nitrogen enhances solubility in acidic media, while the methyl group adds steric bulk .
  • Comparison : The piperidine scaffold is prevalent in CNS-targeting drugs (e.g., analgesics). The target compound’s cyclohexane ring lacks basicity, altering its pharmacokinetic profile .

tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0)

  • Structure : Rigid azabicyclo[3.1.0]hexane framework with fused rings.
  • Properties : High conformational rigidity influences binding specificity in enzyme inhibition .
  • Comparison : The bicyclic system restricts rotational freedom, unlike the flexible cyclohexane ring of the target compound. This makes azabicyclo derivatives valuable in designing enzyme inhibitors with high selectivity .

Fluorinated Derivatives

tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1620012-51-2)

  • Structure : Piperidine ring with a trifluoromethyl (-CF3) group.
  • Properties : Molecular formula C11H19F3N2O2, molecular weight 268.28 g/mol. The -CF3 group enhances metabolic stability and electronegativity .
  • Comparison : Fluorination increases resistance to oxidative metabolism, a feature absent in the target compound. This highlights the trade-off between hydrophilicity (hydroxyl group) and stability (fluorine) in drug design .

Structural and Functional Analysis

Stereochemical Considerations

The (1R,3S,5R) configuration of the target compound ensures precise spatial orientation of its amino and hydroxyl groups, critical for chiral recognition in asymmetric synthesis or receptor binding. In contrast, cyclopentyl derivatives (e.g., CAS 1330069-67-4) exhibit distinct stereochemical profiles (e.g., rel-1R,5S,6s), altering their interaction with biological targets .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
Target Compound C11H22N2O3* ~230* N/A -NH2, -OH
CAS 365998-36-3 C14H27N3O3 285.383 434.4±45.0 -NH2, -N(C=O)(CH3)2
CAS 1620012-51-2 C11H19F3N2O2 268.28 N/A -CF3
CAS 1330069-67-4 C10H19NO3* ~201.26* N/A -OH

*Estimated based on structural analogs.

Biological Activity

Tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, an amino group, and a hydroxy group attached to a cyclohexane ring, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C11H21N2O3
  • Molecular Weight : 215.29 g/mol
  • Structural Features :
    • Tert-butyl group enhances lipophilicity.
    • Hydroxy and amino groups may facilitate interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has been suggested that the compound could interact with specific enzymes or receptors involved in various metabolic pathways. Interaction studies have focused on its binding affinity to these targets, which is crucial for understanding its pharmacological potential.

Pharmacological Applications

The compound shows promise as a pharmacological agent due to its ability to influence protein-ligand interactions. Preliminary studies suggest that it may serve as a lead compound for drug development aimed at treating conditions related to enzyme dysregulation or receptor malfunction .

The biological activity of this compound is likely mediated through several mechanisms:

  • Binding Affinity : The presence of functional groups allows for strong interactions with target proteins.
  • Substrate Activity : It may act as a substrate for certain enzymes, facilitating biochemical reactions critical for cellular function.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl (4-hydroxycyclohexyl)carbamateC11H21NO3Hydroxy group on a different carbon position
Tert-butyl ((1R,3S)-3-amino-cyclohexanol)C11H21N2O2Lacks carbamate functionality
Tert-butyl ((1S,3S)-3-amino-cyclopentanol)C10H19N2O2Based on cyclopentane instead of cyclohexane

This table highlights how structural variations influence the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of similar compounds in various biological systems. For instance:

  • Study on Enzyme Inhibition : A study demonstrated that carbamate derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound might exhibit similar properties .
  • Receptor Binding Studies : Research indicated that compounds with similar structural motifs showed significant binding affinity to neurotransmitter receptors, which could be relevant for developing treatments for neurological disorders .

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